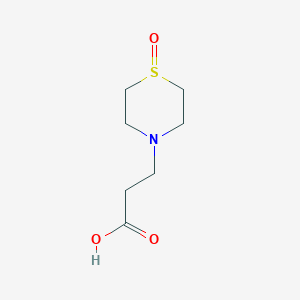

1-Oxide-4-thiomorpholine propanoic acid

Description

Contextualizing the Significance of Thiomorpholine (B91149) and Propanoic Acid Scaffolds in Academic Inquiry

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.govorganic-chemistry.org As a sulfur-containing analogue of morpholine (B109124), thiomorpholine and its derivatives have demonstrated a wide range of pharmacological activities, including antitubercular, antioxidant, and hypolipidemic properties. nih.govorganic-chemistry.org The incorporation of the thiomorpholine ring can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability. The nitrogen atom of the ring provides a convenient point for substitution, allowing for the synthesis of diverse libraries of compounds for biological screening.

Similarly, the propanoic acid moiety and its derivatives are of fundamental importance in chemistry and pharmacology. Arylpropionic acids, for instance, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is a key pharmacophoric feature, often involved in crucial binding interactions with biological targets. Furthermore, the propanoic acid chain provides a flexible linker, which can be strategically employed in the design of molecules to achieve optimal orientation within a receptor's binding site. Recent studies have also explored 3-aminopropanoic acid derivatives as potential anticancer and antioxidant agents.

Overview of Sulfoxide-Containing Heterocycles in Synthetic and Mechanistic Studies

The presence of a sulfoxide (B87167) group introduces a chiral center at the sulfur atom, making 1-Oxide-4-thiomorpholine propanoic acid a chiral molecule. Chiral sulfoxides are valuable as intermediates and chiral auxiliaries in asymmetric synthesis. The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, and numerous methods have been developed to achieve this selectively, avoiding over-oxidation to the corresponding sulfone. nih.govorganic-chemistry.org Green chemistry approaches, utilizing reagents like hydrogen peroxide, are of particular interest for these transformations. nih.gov

Sulfoxide-containing heterocycles are also subjects of mechanistic studies. The stereochemistry of the sulfoxide group can have a profound impact on the conformation of the heterocyclic ring and, consequently, its chemical reactivity and biological activity. Mechanistic investigations into reactions involving sulfoxides, such as sulfoxide transfer reactions, continue to provide insights into fundamental chemical processes and can lead to the development of novel synthetic strategies. The deoxygenation of sulfoxides is another area of active research, with modern methods employing photocatalysis under mild conditions.

Research Gaps and Emerging Avenues for Investigation of this compound

This lack of information presents several clear avenues for future investigation:

Synthesis and Characterization: The development of a robust and stereoselective synthesis for this compound is a primary research objective. Subsequent, thorough characterization using modern spectroscopic and crystallographic techniques would be essential to understand its structural and stereochemical properties.

Exploration of Biological Activity: Given the established biological relevance of both thiomorpholine and propanoic acid scaffolds nih.gov, the target compound should be screened for a range of biological activities. Areas of interest could include anticancer, antimicrobial, and anti-inflammatory properties.

Applications in Asymmetric Synthesis: The chiral nature of the sulfoxide group suggests that this compound could be investigated as a chiral building block or ligand in asymmetric catalysis.

Physicochemical Properties: A detailed study of its physicochemical properties, such as pKa, solubility, and lipophilicity, would provide valuable data for its potential use in drug design and development.

Structure

3D Structure

Properties

CAS No. |

1020722-32-0 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

3-(1-oxo-1,4-thiazinan-4-yl)propanoic acid |

InChI |

InChI=1S/C7H13NO3S/c9-7(10)1-2-8-3-5-12(11)6-4-8/h1-6H2,(H,9,10) |

InChI Key |

ISQVIMBJVMXVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)CCN1CCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Oxide 4 Thiomorpholine Propanoic Acid and Its Derivatives

Strategies for the Construction of the Thiomorpholine-1-oxide Ring System

The core of 1-Oxide-4-thiomorpholine propanoic acid is the thiomorpholine-1-oxide ring. Its synthesis primarily involves the oxidation of a pre-formed thiomorpholine (B91149) ring. The selectivity of this oxidation is crucial to prevent the formation of the corresponding sulfone.

Regioselective S-Oxidation of Thiomorpholine and its Precursors

The direct oxidation of the sulfur atom in the thiomorpholine ring is the most common approach to obtaining the S-oxide. The key challenge in this step is to achieve mono-oxidation, selectively forming the sulfoxide (B87167) without further oxidation to the sulfone. mdpi.org Several oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions playing a critical role in the outcome.

Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). vulcanchem.com The controlled addition of one equivalent of the oxidizing agent is paramount for maximizing the yield of the desired sulfoxide. For instance, the oxidation of N-substituted thiomorpholines with H₂O₂ in a suitable solvent like acetic acid can selectively produce the corresponding sulfoxide derivative. vulcanchem.com The use of milder oxidizing agents or carrying out the reaction at lower temperatures can also favor the formation of the sulfoxide over the sulfone. mdpi.org In some cases, the presence of an acid can activate the peracid and also complex with the newly formed sulfoxide, which deactivates it towards further oxidation. mdpi.orgsemanticscholar.org

| Oxidizing Agent | Typical Conditions | Selectivity for Sulfoxide | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic acid, controlled stoichiometry | Good | vulcanchem.com |

| m-Chloroperoxybenzoic Acid (mCPBA) | Inert solvent, low temperature | Good | vulcanchem.com |

| Potassium Permanganate (B83412) (KMnO₄) | Aqueous medium, controlled stoichiometry | Moderate, risk of over-oxidation | mdpi.org |

Stereocontrolled Approaches to Sulfoxide Formation

The sulfur atom in thiomorpholine-1-oxide is a stereocenter, meaning that the compound can exist as a pair of enantiomers. The development of stereocontrolled methods for the synthesis of chiral sulfoxides is a significant area of research. These methods can be broadly categorized into the use of chiral oxidizing agents and catalytic asymmetric oxidation.

Chiral N-sulfonyloxaziridines are a class of stoichiometric chiral oxidants that can effectively transfer an oxygen atom to a prochiral sulfide (B99878) with a degree of enantioselectivity. vulcanchem.com Another approach involves the use of chiral metal complexes as catalysts in the presence of a terminal oxidant like hydrogen peroxide or a hydroperoxide. Notable examples include titanium complexes with chiral ligands such as diethyl tartrate (the Kagan-Andersen oxidation) or salen ligands, as well as vanadium and ruthenium-based catalysts. vulcanchem.comrsc.orglibretexts.orgnih.gov These catalytic systems can achieve high enantiomeric excesses (ee) in the oxidation of various sulfides.

Biocatalysis offers an environmentally benign alternative for the stereoselective synthesis of sulfoxides. Enzymes such as cytochrome P450 monooxygenases and Baeyer-Villiger monooxygenases (BVMOs) have been shown to catalyze the oxidation of sulfides to chiral sulfoxides with high enantioselectivity. nih.gov

| Method | Chiral Source | Typical Oxidant | Enantioselectivity | Reference |

| Chiral Oxaziridines | N-Sulfonyloxaziridine | - | Moderate to Good | vulcanchem.com |

| Kagan-Andersen Oxidation | Ti(O-i-Pr)₄ / Diethyl Tartrate | t-BuOOH | Good to Excellent | nih.gov |

| Salen-Metal Complexes | Chiral Salen Ligand (Ti, V, Ru) | H₂O₂ | Good to Excellent | vulcanchem.comlibretexts.org |

| Biocatalysis | Enzymes (e.g., BVMOs) | O₂ | Often Excellent | nih.gov |

Methodologies for the Introduction and Derivatization of the Propanoic Acid Moiety

The propanoic acid side chain at the nitrogen atom is a key feature of the target molecule. Its introduction can be achieved either before or after the oxidation of the sulfur atom.

Carbon-Carbon Bond Formation at the Thiomorpholine Nitrogen

A common and efficient method for introducing the three-carbon chain onto the thiomorpholine nitrogen is through a Michael addition reaction. Thiomorpholine, being a secondary amine, can act as a nucleophile and add to α,β-unsaturated carbonyl compounds or their synthetic equivalents. A particularly useful reagent for this purpose is acrylonitrile (B1666552) (CH₂=CHCN). The addition of thiomorpholine to acrylonitrile, a process known as cyanoethylation, yields 3-(thiomorpholino)propanenitrile. This reaction is typically carried out under basic conditions or simply by heating the reactants together.

Alternatively, direct N-alkylation with a reagent already containing the propanoic acid ester moiety, such as ethyl 3-bromopropanoate, can be employed. However, the Michael addition approach is often preferred due to the high reactivity of acrylonitrile and the ready availability of both starting materials.

A plausible synthetic route involves the initial N-alkylation of thiomorpholine followed by the oxidation of the sulfur atom. This sequence avoids potential complications of the oxidation step on the propanoic acid side chain.

Functional Group Interconversions on the Propanoic Acid Side Chain

Following the introduction of the cyanoethyl group, a functional group interconversion is necessary to obtain the desired propanoic acid moiety. The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is a well-established transformation in organic synthesis. libretexts.org

This hydrolysis can be performed under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acidic hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, directly yields the carboxylic acid and the ammonium (B1175870) salt of the acid. libretexts.org Basic hydrolysis, on the other hand, is carried out by heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide. This initially produces the carboxylate salt, which upon acidification with a strong acid, liberates the free carboxylic acid. libretexts.orgchemistrysteps.com The choice between acidic and basic hydrolysis may depend on the stability of the thiomorpholine S-oxide ring under the respective reaction conditions.

Multi-Step Synthesis of this compound

A logical and efficient multi-step synthesis of this compound can be designed by combining the methodologies discussed above. A representative synthetic pathway is outlined below:

Step 1: N-Cyanoethylation of Thiomorpholine. Thiomorpholine is reacted with acrylonitrile in a Michael addition reaction to yield 3-(thiomorpholino)propanenitrile.

Step 2: Hydrolysis of the Nitrile. The resulting 3-(thiomorpholino)propanenitrile is subjected to hydrolysis, either under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, affording 3-(thiomorpholino)propanoic acid.

Step 3: Regioselective S-Oxidation. The final step involves the selective oxidation of the sulfur atom in 3-(thiomorpholino)propanoic acid to the corresponding sulfoxide. This is achieved using a controlled amount of an oxidizing agent such as hydrogen peroxide in an appropriate solvent.

Design and Synthesis of Analogs and Homologs of this compound

The generation of analogs and homologs is crucial for optimizing the pharmacological profile of a lead compound. This involves systematically altering the molecule's structure to enhance efficacy, selectivity, and pharmacokinetic properties. For this compound, this is primarily achieved by introducing substituents onto the thiomorpholine ring and by modifying the length and functional groups of the propanoic acid side chain.

Introducing substituents at various positions on the thiomorpholine ring can significantly influence the molecule's spatial arrangement and interaction with biological targets. Synthetic strategies often draw from established methods for other heterocyclic systems, like morpholines, which can be adapted for thiomorpholine. ru.nl

A key approach involves starting with functionalized precursors. For instance, the synthesis of C-substituted thiomorpholines can be achieved from appropriately chosen amino alcohols or amino acids. ru.nl A notable example is the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives from immobilized Fmoc-Cys(Trt)-OH, demonstrating a viable route to C-3 substituted analogs. researchgate.net Such methods allow for the introduction of various functional groups at specific positions on the heterocycle.

The general synthetic pathway can be envisioned as:

Formation of a substituted ring: Starting with a substituted cysteine derivative or other appropriate precursors to form a thiomorpholine ring with desired substitutions at C-2, C-3, C-5, or C-6.

Oxidation: Treatment with an oxidizing agent such as H₂O₂ or m-CPBA to convert the ring's sulfur atom to a sulfoxide. mdpi.com

N-alkylation: Reaction of the substituted thiomorpholine-1-oxide with an appropriate haloalkanoic acid, such as 3-bromopropanoic acid, to introduce the propanoic acid side chain at the nitrogen atom.

The table below illustrates potential modifications to the thiomorpholine ring based on these synthetic principles.

| Position of Substitution | Substituent Example | Precursor Strategy |

| C-2 | Methyl | Start with Alanine-derived precursors |

| C-3 | Carboxylic Acid | Use of Cysteine derivatives researchgate.net |

| C-5 | Phenyl | Cyclization from a Phenyl-substituted precursor |

| C-2, C-6 | Dimethyl | Utilize precursors with multiple substitution points |

Modifying the N-acyl side chain is another critical avenue for creating analogs with diverse properties. This includes altering the length of the alkyl chain (homologation) and converting the carboxylic acid to other functional groups (derivatization).

Chain Length Variation: The length of the carboxylic acid side chain can be readily adjusted by selecting different reagents for the N-alkylation step. Instead of 3-bromopropanoic acid, which yields the propanoic acid derivative, other haloalkanoic acids can be used. This homologation strategy allows for the synthesis of a series of compounds with varying distances between the thiomorpholine ring and the terminal carboxyl group.

The general reaction involves the N-alkylation of 1-Oxide-thiomorpholine with a halo-functionalized carboxylic acid ester, followed by hydrolysis to yield the final acid.

Chain Derivatization: The terminal carboxylic acid group of this compound serves as a versatile handle for further functionalization. Standard peptide coupling methods can be employed to synthesize a wide array of amides and esters. For example, the carboxylic acid can be activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide (NHS) and then reacted with various amines or alcohols to yield the corresponding amides or esters. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride or an azide, to facilitate the reaction. nih.gov

The table below outlines several derivatization possibilities for the propanoic acid moiety.

| Derivative Type | Reagents | Resulting Functional Group |

| Methyl Ester | Methanol (B129727), Acid Catalyst (e.g., H₂SO₄) | -COOCH₃ |

| Ethylamide | Ethylamine, DCC, NHS | -CONHCH₂CH₃ |

| Benzylamide | Benzylamine, DCC, NHS | -CONHCH₂Ph |

| Hydrazide | Hydrazine (B178648) Hydrate (B1144303) | -CONHNH₂ |

| Morpholinyl Amide | Morpholine (B109124), DCC, NHS | -CON(CH₂CH₂)₂O |

These synthetic methodologies provide a robust platform for generating a diverse library of this compound analogs, enabling detailed investigation into their potential applications.

Chemical Reactivity and Mechanistic Studies of 1 Oxide 4 Thiomorpholine Propanoic Acid

Reactivity of the Sulfoxide (B87167) Moiety

The sulfoxide group is a versatile functional group that can undergo a variety of reactions, including stereochemical inversion, reduction, and oxidation.

Stereochemical Inversion and Racemization Pathways of the Sulfoxide

The sulfur atom in a sulfoxide is a stereocenter, meaning that 1-Oxide-4-thiomorpholine propanoic acid can exist as a pair of enantiomers. The stereochemical stability of the sulfoxide is a critical factor in its chemistry.

Thermal Racemization: Sulfoxides can undergo thermal racemization through pyramidal inversion at the sulfur atom. However, this process typically requires high temperatures, often exceeding 200°C, due to a high energy barrier. acs.orgnih.gov For this compound, it is expected that significant thermal energy would be needed to induce racemization.

Acid-Catalyzed Racemization: In the presence of strong acids, such as hydrogen chloride, the racemization of sulfoxides can be accelerated. acs.org The proposed mechanism involves the protonation of the sulfoxide oxygen, followed by the attack of a nucleophile (e.g., chloride ion) to form a transient achiral intermediate, which then collapses back to the racemic sulfoxide.

Photochemical Racemization: Photoracemization of chiral sulfoxides can occur upon irradiation, often in the presence of a photosensitizer. acs.orgnih.gov This process is thought to proceed through the formation of a sulfoxide radical cation intermediate, which has a lower inversion barrier. acs.orgnih.gov The rate of photoracemization can be influenced by the presence of other functional groups in the molecule. acs.org For instance, easily oxidizable groups might interfere with the process by being oxidized in preference to the sulfoxide. acs.org

| Racemization Method | General Conditions | Plausible Intermediate |

| Thermal | High temperature (>200°C) | Pyramidal inversion transition state |

| Acid-Catalyzed | Strong acid (e.g., HCl) | Protonated sulfoxide, achiral adduct |

| Photochemical | UV irradiation, photosensitizer | Sulfoxide radical cation |

This table is generated based on general principles of sulfoxide chemistry and may not represent experimentally verified conditions for this compound.

Reduction Reactions to Thiomorpholine (B91149) Derivatives

The sulfoxide group can be reduced to the corresponding sulfide (B99878), which in this case would yield 4-thiomorpholinepropanoic acid. A variety of reducing agents can accomplish this transformation.

Reduction with Phosphorus-Based Reagents: Reagents like triphenylphosphine (B44618) in the presence of a catalyst such as thionyl chloride are effective for the deoxygenation of sulfoxides.

Reduction with Borohydride (B1222165) Reagents: Sodium borohydride in the presence of iodine in an anhydrous solvent like tetrahydrofuran (B95107) can chemoselectively reduce sulfoxides to sulfides, often tolerating other reducible functional groups.

Biocatalytic Reduction: Certain microorganisms contain enzymes, such as cytochrome P450, that can catalyze the reduction of sulfoxides. For example, Mycobacterium aurum MO1 has been shown to be involved in the S-oxidation of thiomorpholine to its sulfoxide, and enzymatic systems are known to catalyze the reverse reaction. nih.gov

| Reducing Agent/System | Plausible Product |

| Triphenylphosphine/Thionyl chloride | 4-Thiomorpholinepropanoic acid |

| Sodium borohydride/Iodine | 4-Thiomorpholinepropanoic acid |

| Biocatalytic (e.g., with specific enzymes) | 4-Thiomorpholinepropanoic acid |

This table outlines potential reduction reactions based on known sulfoxide chemistry. Specific reaction conditions would need to be optimized for this compound.

Further Oxidation to Thiomorpholine S,S-Dioxide Analogs

The sulfoxide can be further oxidized to a sulfone, yielding 1,1-Dioxide-4-thiomorpholine propanoic acid. This transformation is typically achieved using stronger oxidizing agents than those used to convert the sulfide to the sulfoxide.

Oxidation with Peroxides: Hydrogen peroxide is a common oxidant for this purpose. The reaction is often carried out in the presence of a catalyst. For instance, thiomorpholine can be oxidized to thiomorpholine-1,1-dioxide using hydrogen peroxide. guidechem.com

Other Oxidizing Agents: Other reagents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or potassium permanganate (B83412) can also be used for the oxidation of sulfoxides to sulfones. The choice of oxidant and reaction conditions can be crucial to avoid side reactions.

| Oxidizing Agent | Plausible Product |

| Hydrogen Peroxide | 1,1-Dioxide-4-thiomorpholine propanoic acid |

| m-Chloroperbenzoic acid (m-CPBA) | 1,1-Dioxide-4-thiomorpholine propanoic acid |

| Potassium Permanganate | 1,1-Dioxide-4-thiomorpholine propanoic acid |

This table presents common oxidizing agents for the conversion of sulfoxides to sulfones. The optimal conditions for this compound would require experimental determination.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a versatile handle for a range of chemical transformations, allowing for the synthesis of various derivatives.

Esterification, Amidation, and Hydrazide Formation

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.govpearson.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-(dimethylamino)pyridine (DMAP) can be used to facilitate the reaction under milder conditions. acs.org For N-substituted amino acids, methods involving trimethylchlorosilane in methanol (B129727) have also been proven effective for esterification. nih.gov

Amidation: The formation of an amide can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction is typically mediated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. The synthesis of N-acyl amides is a well-established transformation in organic chemistry. wikipedia.org

Hydrazide Formation: Hydrazides can be prepared from the corresponding carboxylic acid, often via an ester intermediate. The ester is reacted with hydrazine (B178648) hydrate (B1144303) to yield the desired hydrazide. nih.govacs.orgnih.gov This is a common method for the synthesis of hydrazides from propanoic acid derivatives. nih.govacs.orgnih.gov

| Reaction | Reagents | Product Type |

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) or Coupling agent (e.g., DCC/DMAP) | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide |

| Hydrazide Formation | 1. Esterification, 2. Hydrazine hydrate | Hydrazide |

This table summarizes common methods for the derivatization of the carboxylic acid group. The specific conditions would need to be adapted for this compound.

Cyclization and Condensation Reactions

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen (within the ring) and an electrophilic carboxylic acid, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization: While direct intramolecular cyclization between the nitrogen of the thiomorpholine ring and the carboxylic acid of the same molecule to form a bicyclic lactam is sterically challenging, intermolecular condensation to form diketopiperazine-like structures could be envisioned under appropriate conditions, particularly with the corresponding amino ester. More plausible are cyclization reactions involving the propanoic acid side chain and another reactive site that might be introduced into the molecule. For instance, acid-catalyzed intramolecular cyclization of related sulfoximine (B86345) derivatives has been reported to yield thiadiazine 1-oxides. nih.govacs.org

Condensation Reactions: The carboxylic acid can participate in condensation reactions with other molecules. For example, Claisen-Schmidt condensation reactions have been reported for thiomorpholine-substituted quinoline-3-carbaldehydes, demonstrating the ability of the thiomorpholine moiety to be incorporated into larger molecular frameworks through condensation pathways. nih.gov The propanoic acid group could potentially be modified to an aldehyde or ketone to participate in similar reactions.

Ring Stability and Ring-Opening Reactions of the Thiomorpholine Scaffold

The thiomorpholine ring, a six-membered heterocycle containing both sulfur and nitrogen atoms, exhibits distinct stability characteristics, which are further modulated by the oxidation state of the sulfur atom and the nature of the substituent on the nitrogen. In this compound, the presence of the S-oxide and the N-propanoic acid group significantly influences the scaffold's reactivity.

The stability of the thiomorpholine S-oxide ring is notably dependent on pH. In acidic conditions, the nitrogen atom of the thiomorpholine ring can be protonated. This protonation generally increases the water solubility of the molecule. Studies on polymers containing thiomorpholine oxide moieties have shown that in an acidic medium, the protonation of the amino groups enhances the polymer's hydrophilicity and can prevent aggregation at various temperatures. mdpi.com Conversely, in neutral to alkaline conditions, the ring remains stable, though it may be susceptible to specific reactions.

While specific studies on the ring-opening of this compound are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, the degradation of N-methylmorpholine-N-oxide (NMMO), a structurally similar compound, has been shown to be sensitive to various agents and conditions, which can lead to the cleavage of the N-O bond. researchgate.net The presence of the sulfoxide group in this compound introduces a potential site for thermal elimination reactions, a known reaction pathway for sulfoxides that yields a vinyl alkene and a sulfenic acid. wikipedia.org

Ring-opening reactions of heterocyclic compounds can be initiated under various conditions, including the presence of acids, bases, or nucleophiles. For example, the ring-opening of oxetanes, another class of four-membered heterocycles, can be achieved using protic acids or under non-acidic conditions, with the mechanism being dependent on the reaction conditions. researchgate.net It is plausible that under specific stress conditions, such as strong acidity or high temperatures, the thiomorpholine S-oxide ring of this compound could undergo cleavage.

Table 1: Factors Influencing the Stability of the Thiomorpholine S-Oxide Ring

| Factor | Effect on Ring Stability | Reference |

| pH | Protonation of the nitrogen atom in acidic conditions increases solubility and can alter aggregation properties. | mdpi.com |

| Temperature | Sulfoxides can undergo thermal elimination reactions. | wikipedia.org |

| Chemical Agents | Degradation can be initiated by specific agents, as seen in related N-oxides. | researchgate.net |

Elucidation of Reaction Mechanisms and Kinetic Profiles

The elucidation of reaction mechanisms and the determination of kinetic profiles are crucial for understanding the chemical behavior of a compound. For this compound, the reactivity is centered around the sulfoxide group, the tertiary amine, and the carboxylic acid functionality.

Mechanistic studies on sulfoxide transfer reactions have shown the involvement of dicationic S-O-S intermediates, which can facilitate oxygen exchange and influence the stereochemical outcome of oxidation reactions. nih.gov The sulfoxide group in this compound can act as both an oxidant and a source of an oxygen atom in certain reactions. nih.gov The deoxygenation of sulfoxides to sulfides is also a possible reaction, often catalyzed by metal complexes. wikipedia.org

The degradation of related N-oxide compounds, such as those derived from morpholine (B109124) acetals, has been shown to proceed through novel thermal rearrangements, including elimination/addition mechanisms and sigmatropic rearrangements. nih.gov These studies highlight the potential for complex mechanistic pathways in the degradation of heterocyclic N-oxides.

Table 2: Potential Reaction Pathways and Mechanistic Features

| Reaction Type | Potential Mechanism | Key Intermediates/Features | References |

| Sulfoxide Transfer | Involves oxodisulfonium dication intermediates. | S-O-S dication | nih.gov |

| Thermal Elimination | Ei mechanism. | Yields vinyl alkene and sulfenic acid. | wikipedia.org |

| Degradation/Rearrangement | Elimination/addition, sigmatropic rearrangements. | Formation of various degradation products. | nih.gov |

| Hydrolysis | pH-dependent kinetics. | Influenced by substituents. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Oxide 4 Thiomorpholine Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough search for Nuclear Magnetic Resonance (NMR) data, which is essential for determining the connectivity and spatial arrangement of atoms within a molecule, yielded no specific results for 1-Oxide-4-thiomorpholine propanoic acid.

¹H and ¹³C NMR Spectral Analysis for Connectivity and Hydrogen Environments

No experimentally obtained ¹H (proton) or ¹³C (carbon-13) NMR spectra for this compound have been published. Such data would be critical in assigning the chemical shifts and coupling constants for the protons and carbons in the thiomorpholine (B91149) ring and the propanoic acid side chain, confirming the molecular backbone and the environment of each atom.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Similarly, there is no available data from two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy). These advanced techniques are indispensable for unambiguously establishing through-bond and through-space correlations between atoms, which would be necessary to confirm the precise structure, including the conformation of the thiomorpholine ring.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

While the molecular formula of this compound is known to be C₇H₁₃NO₃S, corresponding to a molecular weight of 191.25 g/mol , specific high-resolution mass spectrometry (HRMS) data is not available. HRMS is crucial for confirming the elemental composition with high accuracy. Furthermore, no studies detailing its fragmentation analysis have been published, which would provide valuable insights into the molecule's stability and the strength of its chemical bonds under ionization conditions.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

There are no published experimental Infrared (IR) spectra for this compound. An IR spectrum would be used to identify the characteristic vibrational frequencies of its functional groups, such as the sulfoxide (B87167) (S=O), the carboxylic acid (C=O and O-H), and the C-N and C-S bonds within the thiomorpholine ring.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Characterization

A crystallographic study of this compound has not been reported. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, which would definitively characterize its stereochemistry and the conformation of the six-membered ring. One source suggests a chair conformation for the thiomorpholine ring, but this is not substantiated by experimental data. vulcanchem.com

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

The potential for chirality in this compound exists if the sulfoxide group introduces a stereocenter. However, no studies employing chiroptical techniques like Electronic Circular Dichroism (ECD) have been performed. Such analyses would be necessary to determine the enantiomeric purity and the absolute configuration of the molecule if it is indeed chiral.

Computational Chemistry and Theoretical Modeling of 1 Oxide 4 Thiomorpholine Propanoic Acid

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure Analysis

Quantum chemical calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 1-Oxide-4-thiomorpholine propanoic acid. This process, known as geometry optimization, identifies the lowest energy conformation of the molecule. Key outputs from these calculations would include bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Value |

|---|---|

| S=O Bond Length (Å) | Data not available |

| C-S Bond Lengths (Å) | Data not available |

| C-N Bond Lengths (Å) | Data not available |

| C-C Bond Lengths (Å) | Data not available |

| C-O Bond Lengths (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-S-C Bond Angle (°) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

Furthermore, an analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density. This is crucial for understanding the molecule's reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT studies would be instrumental in mapping out potential chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers could predict the most likely reaction pathways and the energy barriers that must be overcome. This information is fundamental to understanding the chemical behavior and stability of the compound.

Molecular Dynamics Simulations for Conformational Exploration and Flexibility Analysis

Molecular dynamics simulations would provide a dynamic picture of this compound, revealing how its shape and conformation change over time due to thermal motion. This is particularly important for understanding how the molecule might interact with other molecules, such as biological macromolecules. The simulation would track the movements of each atom, providing a detailed view of the molecule's flexibility and the different shapes it can adopt.

Theoretical Prediction of Spectroscopic Parameters and Validation

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. These theoretical spectra can be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the interpretation of experimental data.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| S=O Stretch | Data not available |

| C=O Stretch (Carboxylic Acid) | Data not available |

| O-H Stretch (Carboxylic Acid) | Data not available |

| C-H Stretches | Data not available |

Structure-Property Relationship Studies from a Computational Perspective

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and physical properties, computational studies could establish valuable structure-property relationships. This would involve creating a library of related molecules and using computational tools to predict how changes in chemical structure affect properties such as solubility, reactivity, and electronic characteristics. This information is invaluable for the rational design of new molecules with desired properties.

Application As Synthetic Intermediates and Chemical Probes in Advanced Organic Synthesis

Utilization of 1-Oxide-4-thiomorpholine Propanoic Acid as a Building Block for Complex Molecules

The structural framework of this compound provides multiple reaction sites for elaboration into more complex molecular architectures. While direct synthetic applications of this specific compound are not yet widely reported, its potential can be inferred from the well-established chemistry of its constituent parts. The thiomorpholine (B91149) scaffold is a cornerstone in the synthesis of various therapeutic agents. acs.orgnih.gov

The carboxylic acid moiety is a versatile handle for a wide range of chemical transformations, most notably amide bond formation, allowing it to be coupled to amines, amino acids, or other complex fragments. The tertiary amine within the ring can be quaternized, and the sulfoxide (B87167) itself can influence the reactivity of the ring and serve as a handle for further functionalization. The synthesis of complex thiomorpholine derivatives often involves multi-step sequences where the core heterocycle is built and subsequently functionalized. nih.gov For instance, a reported solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives highlights a strategy of building complexity around the core ring structure. acs.orgnih.gov

Below is a table outlining the potential reaction sites and their utility in synthesizing complex molecules.

Table 1: Reactive Sites and Potential Transformations

| Feature | Reactive Site | Potential Reaction Type | Application in Complex Synthesis |

|---|---|---|---|

| Carboxylic Acid | -COOH | Amide Coupling, Esterification, Reduction to Alcohol | Linkage to peptides, polymers, or other molecular fragments. |

| Tertiary Amine | Ring Nitrogen | N-Oxidation, Quaternization | Modification of solubility and electronic properties. nih.gov |

| Sulfoxide | S=O | Reduction to Sulfide (B99878), Oxidation to Sulfone | Toggling polarity; the sulfone is a key group in many bioactive molecules. |

Role in Chiral Auxiliary or Ligand Design (if applicable)

The sulfur atom in this compound is a stereogenic center, making the compound chiral. illinois.edu Chiral sulfoxides are valuable as auxiliaries in asymmetric synthesis, where they can control the stereochemical outcome of a reaction before being cleaved from the molecule. illinois.eduwiley-vch.deacs.org The conformational stability of the sulfoxide group, with a high barrier to inversion, ensures the fidelity of the chiral information transfer. illinois.edu

While the application of this compound itself as a chiral auxiliary is not yet documented, the precedent set by other sulfur-based chiral auxiliaries is strong. scielo.org.mx These auxiliaries are known to provide high levels of diastereoselectivity in reactions like aldol (B89426) additions and Michael additions. scielo.org.mx The combination of the chiral sulfoxide and the nearby nitrogen atom in the thiomorpholine ring could allow for effective chelation to metal centers, creating a well-defined, rigid transition state that directs the approach of incoming reagents stereoselectively.

The table below compares features of established chiral auxiliaries with the potential characteristics of a this compound-based system.

Table 2: Comparison of Chiral Auxiliaries

| Chiral Auxiliary Class | Origin of Chirality | Key Structural Feature | Typical Applications | Potential for Thiomorpholine Oxide |

|---|---|---|---|---|

| Evans' Oxazolidinones | Amino acid-derived | Rigid heterocyclic ring with a stereodirecting substituent | Aldol reactions, Alkylations, Diels-Alder reactions | The thiomorpholine ring provides a rigid scaffold. |

| Oppolzer's Camphorsultams | Camphor-derived | Fused ring system with a sulfonyl group | Michael additions, Alkylations | The sulfoxide group is a key chiral controller. |

Development of New Synthetic Methodologies Employing the Compound

New synthetic methodologies often arise from the unique reactivity of novel building blocks. Although methods employing this specific compound are still developing, plausible synthetic strategies for its creation and use can be proposed based on analogous systems.

The synthesis of this compound itself could likely be achieved through two primary routes:

Oxidation: Controlled oxidation of a pre-existing 4-thiomorpholinepropanoic acid precursor using an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). vulcanchem.com

Functionalization: Coupling of thiomorpholine 1-oxide with an acrylic acid derivative, followed by hydrolysis. vulcanchem.com

The development of polymers derived from thiomorpholine oxide monomers illustrates how this chemical motif can be integrated into new materials with tailored properties. mdpi.com In one study, an ethylthiomorpholine oxide methacrylate (B99206) monomer was synthesized and polymerized to create smart polymers that respond to changes in pH and temperature, highlighting the potential for developing new functional materials. mdpi.com Furthermore, modern synthetic techniques like click chemistry could be applied to the propanoic acid handle, enabling its efficient conjugation to other molecules and the rapid assembly of novel structures. mdpi.com

Table 3: Potential Synthetic Methodologies

| Methodology | Description | Potential Outcome |

|---|---|---|

| Controlled Oxidation | Selective oxidation of the sulfur atom in 4-thiomorpholinepropanoic acid. vulcanchem.com | Direct synthesis of the target compound. |

| Michael Addition | Addition of thiomorpholine 1-oxide to an acrylate, followed by hydrolysis. vulcanchem.com | Assembly of the target compound from simpler precursors. |

| Polymerization | RAFT polymerization of a methacrylate-functionalized thiomorpholine oxide. mdpi.com | Creation of stimuli-responsive polymers for biological or material science applications. |

Integration into Diversified Molecular Libraries for Chemical Biology Research

The thiomorpholine scaffold is considered a privileged structure in medicinal chemistry due to its frequent appearance in bioactive compounds, including anticancer, antitubercular, and antioxidant agents. jchemrev.comresearchgate.netnih.gov The incorporation of the this compound scaffold into molecular libraries offers a promising strategy for discovering new chemical probes and drug leads.

Its bifunctional nature makes it an ideal candidate for diversity-oriented synthesis. The carboxylic acid can be used as a point of attachment to a variety of chemical scaffolds, while the thiomorpholine sulfoxide portion can engage in specific interactions with biological targets like proteins and enzymes. The oxidation of the sulfur atom to a sulfoxide or sulfone is a known metabolic pathway, and incorporating this feature from the outset can be a strategic move in drug design. nih.gov

Researchers have synthesized libraries of thiomorpholine-containing compounds to explore their biological activities. For example, series of N-substituted thiomorpholine derivatives have been prepared and screened for antioxidant, hypolipidemic, and antitubercular activities. nih.govnih.govnih.gov The integration of this compound into such libraries would introduce novel polarity and chirality, expanding the chemical space available for screening.

Table 4: Bioactive Scaffolds Incorporating the Thiomorpholine Ring

| Compound Class | Therapeutic Area | Reference |

|---|---|---|

| Dipeptidyl peptidase IV (DPP-IV) inhibitors | Type 2 Diabetes | jchemrev.comjchemrev.com |

| Quinolines | Antitubercular | nih.gov |

| N-azole substituted thiomorpholines | Anticancer, Antioxidant | nih.gov |

| Biphenyl-substituted thiomorpholines | Hypolipidemic, Antioxidant | jchemrev.comnih.gov |

No Publicly Available Research Data for this compound

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings concerning the biological interactions and functional modulation of the chemical compound "this compound" were identified. The outlined exploration of its molecular recognition, scaffold engineering for probe development, modulatory effects on enzyme activities, structure-activity relationships, and evaluation in in vitro models for bioactivity could not be completed due to the absence of relevant studies on this particular molecule.

The requested detailed article, including data tables and in-depth research findings for the specified sections and subsections, cannot be generated at this time. The scientific community has not published research that would provide the necessary information to address the following areas of inquiry for this compound:

Exploration of Biological Interactions and Functional Modulation in Research Models

Evaluation in in vitro Models for Potential Bioactivity and Mechanism of Action:There is no published research evaluating the potential antimicrobial, anti-inflammatory, or other biological activities of this compound in laboratory models.

Consequently, no data tables or detailed discussions of research findings can be provided.

Future Research Directions and Emerging Avenues for 1 Oxide 4 Thiomorpholine Propanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of thiomorpholine (B91149) and its derivatives is an active area of research, with a growing emphasis on sustainable and efficient methodologies. researchgate.netnih.gov While a direct, optimized synthesis for 1-Oxide-4-thiomorpholine propanoic acid is not extensively reported, plausible strategies can be inferred from existing methods for analogous compounds. vulcanchem.com

Future research should focus on developing green and economically viable synthetic pathways. One promising approach involves the use of continuous flow chemistry. A telescoped photochemical thiol-ene reaction of cysteamine (B1669678) hydrochloride and vinyl chloride has been demonstrated for the synthesis of the parent thiomorpholine scaffold, offering high yields and improved safety profiles by avoiding the isolation of hazardous intermediates. researchgate.netchemrxiv.org Adapting such flow chemistry techniques to the synthesis of 4-substituted thiomorpholines and their subsequent oxidation could represent a significant advancement.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established reactions for each step. | Time-consuming, potential for low overall yield, generation of waste. |

| Continuous Flow Chemistry | Improved safety, scalability, and efficiency; precise control over reaction conditions. researchgate.net | Requires specialized equipment; optimization of flow parameters can be complex. |

| One-Pot/Tandem Reactions | Reduced workup steps, increased atom economy, and shorter synthesis time. | Catalyst compatibility and cross-reactivity can be challenging to control. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and availability for specific transformations may be limited. |

Exploration of Novel Chemical Transformations and Derivatizations

The chemical versatility of the this compound scaffold offers numerous opportunities for the creation of diverse chemical libraries for screening purposes. The carboxylic acid moiety is a key handle for derivatization, allowing for the formation of amides, esters, and other functional groups through well-established coupling reactions. nih.gov For instance, coupling with various amines or alcohols could lead to a wide array of derivatives with potentially modulated biological activities and pharmacokinetic properties.

The thiomorpholine-1-oxide group itself presents opportunities for further chemical transformations. Reduction of the sulfoxide (B87167) back to the sulfide (B99878) or further oxidation to the sulfone would allow for a systematic investigation of the role of the sulfur oxidation state on the molecule's properties. mdpi.com Additionally, the hydrogen atoms on the carbon atoms adjacent to the sulfoxide are activated and could potentially participate in Pummerer-type rearrangements or other novel transformations, opening up avenues for the synthesis of more complex heterocyclic systems.

Integration into Advanced Materials Science Research

While the primary focus for thiomorpholine derivatives has been in medicinal chemistry, there is emerging potential for their use in materials science. The incorporation of the this compound moiety into polymers could lead to the development of novel "smart" materials. The sulfoxide group can impart hydrophilicity and responsiveness to stimuli such as temperature and pH. mdpi.com

For example, polymers containing thiomorpholine oxide units have been shown to exhibit lower critical solution temperature (LCST) behavior, making them potentially useful for applications in drug delivery and tissue engineering. mdpi.com The propanoic acid functionality could serve as a point of polymerization or for grafting onto other polymer backbones. Future research could explore the synthesis of homopolymers and copolymers of this compound derivatives and investigate their self-assembly properties, hydrogel formation, and responsiveness to external stimuli. The development of oxygen-generating scaffolds for tissue engineering is an active area of research, and while not directly related to this specific molecule, it highlights the potential for innovative materials in biomedicine. nih.gov

Deeper Mechanistic Understanding of Molecular Interactions in Biological Systems

A fundamental understanding of how this compound and its derivatives interact with biological targets at the molecular level is crucial for rational drug design. The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in a variety of bioactive compounds. jchemrev.comjchemrev.com

Future research should employ a combination of experimental and computational approaches to elucidate the structure-activity relationships (SAR) of this class of compounds. X-ray crystallography of the compound in complex with target proteins could provide invaluable insights into its binding mode. Computational methods such as molecular docking and molecular dynamics simulations can be used to predict binding affinities and identify key interactions with biological macromolecules.

The sulfoxide group can act as a hydrogen bond acceptor, and its stereochemistry can significantly influence biological activity. Therefore, the synthesis and biological evaluation of enantiomerically pure forms of this compound would be a critical step in understanding its pharmacology.

Design of Next-Generation Thiomorpholine-1-oxide Scaffolds with Enhanced Specificity

Building upon the knowledge gained from SAR studies, the next generation of thiomorpholine-1-oxide scaffolds can be designed with enhanced specificity for particular biological targets. This could involve the strategic placement of substituents on the thiomorpholine ring to optimize interactions with the target's binding site.

The concept of "hybrid molecules," where the thiomorpholine-1-oxide scaffold is combined with other pharmacophores, is a promising strategy. For example, linking the propanoic acid side chain to other known bioactive moieties could lead to compounds with dual or synergistic activities. The use of click chemistry, a set of powerful and reliable reactions, could facilitate the synthesis of such hybrid molecules. researchgate.net

The development of photo-responsive or targeted drug delivery systems based on this scaffold could also be explored. For instance, the scaffold could be functionalized with a photolabile protecting group that allows for the controlled release of the active compound upon exposure to light of a specific wavelength.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-Oxide-4-thiomorpholine propanoic acid, and what key reaction conditions optimize yield?

- Answer: Synthesis involves oxidizing 4-thiomorpholinepropanoic acid using hydrogen peroxide under acidic reflux (60–80°C) to introduce the oxide moiety. Catalysts like sulfuric acid improve efficiency, while inert atmospheres (N₂) prevent side reactions. Stoichiometric control (1:1.2 molar ratio of substrate to oxidizer) minimizes by-products. Post-reaction purification via recrystallization in ethanol-water mixtures yields >85% purity .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Answer:

- ¹H NMR: Thiomorpholine protons appear as multiplets at δ 3.2–4.1 ppm; carboxylic proton resonates near δ 12.1 (broad).

- IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (S=O stretch).

- HRMS: Molecular ion peak at m/z 232.0651 ([M+H]⁺) confirms the molecular formula C₇H₁₃NO₄S .

Q. How can researchers assess the purity of this compound using chromatographic methods?

- Answer: HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) at 1.0 mL/min resolves the compound at 6.8 ± 0.2 min. Calibration curves (peak area vs. concentration, 1/x weighting) ensure linear quantification (R² > 0.99). Purity ≥98% is validated by a single symmetrical peak .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported thermodynamic properties (e.g., ΔH, ΔS) during phase transitions?

- Answer: Contradictions arise from impurities or kinetic effects. Use Differential Scanning Calorimetry (DSC) with high-purity samples (≥99.5%) and slow heating rates (≤5°C/min). Compare results with computational models (e.g., COSMO-RS for solubility predictions). Replicate anomalies using adiabatic calorimetry to isolate thermodynamic vs. kinetic contributions .

Q. How does the thiomorpholine oxide group influence the acid dissociation constant (pKa) compared to propanoic acid?

- Answer: The electron-withdrawing S=O group lowers the pKa to 3.9–4.2 (vs. 4.88 for propanoic acid). Determine pKa via potentiometric titration in 25% ethanol/water. Fit titration data to the Henderson-Hasselbalch equation, accounting for ionic strength corrections (Debye-Hückel theory) .

Q. What role does this compound play in modulating gut microbiota, and how are its metabolites quantified?

- Answer: It inhibits Clostridium spp. while promoting Bifidobacterium growth in anaerobic fecal fermentations (37°C, 48 hrs). Metabolites (e.g., thiol derivatives) are quantified via LC-MS/MS using MRM transitions (m/z 232→214 for the parent compound). Internal standards (deuterated propionate) correct for matrix effects .

Q. How can computational models predict nucleation behavior in supersaturated solutions?

- Answer: Molecular dynamics simulations (OPLS-AA force field) calculate critical supersaturation ratios. Adjust interfacial tension (γ) and molecular volume (Vm) parameters to account for hydrogen-bonding clusters. Experimental deviations >10¹⁶-fold from Becker-Döring-Zeldovich theory suggest associative vapor-phase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.